1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide
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Overview
Description
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide is a chemical compound belonging to the class of benzisothiazoles. This compound is characterized by the presence of a benzene ring fused with an isothiazole ring, which is further substituted with an acetic acid ester group and a dioxide functional group. The compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid, followed by esterification with ethanol. The reaction conditions often require the use of a base such as sodium hydroxide and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzisothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dioxide group allows for redox reactions, which can influence cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazole-3-acetic acid, ethyl ester: Lacks the dioxide group, resulting in different chemical properties.
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, methyl ester, 1,1-dioxide: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide is unique due to the presence of both the ethyl ester and the dioxide functional groups. These groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications.
Properties
CAS No. |
23274-78-4 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
ethyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C11H13NO4S/c1-2-16-11(13)7-9-8-5-3-4-6-10(8)17(14,15)12-9/h3-6,9,12H,2,7H2,1H3 |
InChI Key |
ZBVXOHSYIZHTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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